molecular formula C9H10ClNO2 B14849172 2-(Chloromethyl)-4-(1,3-dioxolan-2-YL)pyridine

2-(Chloromethyl)-4-(1,3-dioxolan-2-YL)pyridine

Cat. No.: B14849172
M. Wt: 199.63 g/mol
InChI Key: DRHFLBBOKMCBDS-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-(1,3-dioxolan-2-YL)pyridine is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of pyridine, featuring a chloromethyl group and a dioxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-(1,3-dioxolan-2-YL)pyridine typically involves the chloromethylation of 4-(1,3-dioxolan-2-YL)pyridine. This can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-(1,3-dioxolan-2-YL)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Chloromethyl)-4-(1,3-dioxolan-2-YL)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-(1,3-dioxolan-2-YL)pyridine involves its interaction with nucleophiles and electrophiles. The chloromethyl group is highly reactive, making it a suitable site for nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-nitrogen or carbon-oxygen bonds .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-6-(1,3-dioxolan-2-YL)pyridine
  • 2-(Chloromethyl)-5-(1,3-dioxolan-2-YL)pyridine
  • 2-(Chloromethyl)-1,3-dioxane

Uniqueness

2-(Chloromethyl)-4-(1,3-dioxolan-2-YL)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in targeted synthetic applications where specific reactivity is required .

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

2-(chloromethyl)-4-(1,3-dioxolan-2-yl)pyridine

InChI

InChI=1S/C9H10ClNO2/c10-6-8-5-7(1-2-11-8)9-12-3-4-13-9/h1-2,5,9H,3-4,6H2

InChI Key

DRHFLBBOKMCBDS-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC(=NC=C2)CCl

Origin of Product

United States

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